2,3,6,8-Tetrahydroxy-1-methylxanthone
Overview
Description
“2,3,6,8-Tetrahydroxy-1-methylxanthone” is a type of xanthone . It has been isolated from the marine fungus Arthrinium sp . It is also known as Anomalin A .
Synthesis Analysis
The synthesis of xanthones like “2,3,6,8-Tetrahydroxy-1-methylxanthone” involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .
Molecular Structure Analysis
The molecular formula of “2,3,6,8-Tetrahydroxy-1-methylxanthone” is C14H10O6 . The structure is also known as xanthic acid or 3, 7-dihydropurine-2,6-dione .
Scientific Research Applications
Antioxidant Activities
2,3,6,8-Tetrahydroxy-1-methylxanthone, identified from the marine fungus Wardomyces anomalus, has demonstrated significant antioxidant activities. This compound was one of several xanthone derivatives produced by the fungus, indicating its potential role in oxidative stress management (Abdel-Lateff et al., 2003).
Enzyme Inhibitory Activities
Research on the sponge-derived fungus Arthrinium sp. SCSIO 41421 revealed that 2,3,6,8-Tetrahydroxy-1-methylxanthone exhibited enzyme inhibitory activities against acetylcholinesterase (AChE). Its inhibitory rate was recorded at 86% at a concentration of 50 μg/mL, showcasing its potential as a bioactive compound in enzyme-related disorders (She et al., 2022).
Antitumor and Antifungal Activities
A study on synthesized xanthone derivatives, including 1-hydroxy-3-methylxanthones, revealed that some compounds exhibited antitumor, antioxidant, anti-tyrosinase, anti-pancreatic lipase, and antifungal activities. This suggests the potential application of 2,3,6,8-Tetrahydroxy-1-methylxanthone and related compounds in cancer therapy and infection management (Zhou et al., 2020).
Antibacterial and Antioxidant Effects
Compounds structurally related to 2,3,6,8-Tetrahydroxy-1-methylxanthone, extracted from the plant Garcinia smeathmannii, displayed significant antibacterial and antioxidant properties. This highlights the potential of xanthones in combating bacterial infections and oxidative stress (Fouotsa et al., 2015).
properties
IUPAC Name |
2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBXGIBBOZOVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017507 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,8-Tetrahydroxy-1-methylxanthone | |
CAS RN |
548740-86-9 | |
Record name | Anomalin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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